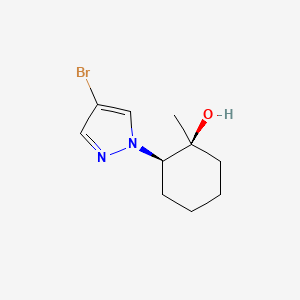
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol is a chiral compound featuring a cyclohexane ring substituted with a bromo-pyrazole moiety and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of reactions starting from simple precursors such as cyclohexanone.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions.
Attachment of the Bromo-Pyrazole Moiety: The bromo-pyrazole moiety is attached through a nucleophilic substitution reaction, where a pyrazole derivative reacts with a bromoalkane.
Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents such as osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromo-pyrazole moiety can undergo reduction reactions to form various derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Various reduced derivatives of the bromo-pyrazole moiety.
Substitution: Amino, thio, or alkoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its chiral nature.
Material Science: It can be incorporated into polymers to impart specific properties such as chirality or reactivity.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Diagnostics: It can be used in the development of diagnostic agents for detecting specific biomolecules.
Industry
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Polymer Production: It can be used in the production of specialty polymers with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The bromo-pyrazole moiety can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
(1S,2R)-2-(4-Chloro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a chlorine atom instead of bromine.
(1S,2R)-2-(4-Fluoro-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a fluorine atom instead of bromine.
(1S,2R)-2-(4-Methyl-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromo-pyrazole moiety in (1S,2R)-2-(4-Bromo-1H-pyrazol-1-yl)-1-methylcyclohexan-1-ol imparts unique reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific interactions such as halogen bonding, which can enhance the compound’s binding affinity and specificity for certain targets.
Properties
Molecular Formula |
C10H15BrN2O |
|---|---|
Molecular Weight |
259.14 g/mol |
IUPAC Name |
(1S,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C10H15BrN2O/c1-10(14)5-3-2-4-9(10)13-7-8(11)6-12-13/h6-7,9,14H,2-5H2,1H3/t9-,10+/m1/s1 |
InChI Key |
GCDRUPPDVLTYAF-ZJUUUORDSA-N |
Isomeric SMILES |
C[C@@]1(CCCC[C@H]1N2C=C(C=N2)Br)O |
Canonical SMILES |
CC1(CCCCC1N2C=C(C=N2)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















